2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Catalog No.
S994578
CAS No.
1467840-47-6
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbo...

CAS Number

1467840-47-6

Product Name

2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

IUPAC Name

2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-5-8(9(11)12)13-7(10-5)4-6-2-3-6/h6H,2-4H2,1H3,(H,11,12)

InChI Key

HSKDUEFPFDTNNT-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)CC2CC2)C(=O)O

Canonical SMILES

CC1=C(OC(=N1)CC2CC2)C(=O)O

Availability and Suppliers

Research Applications

The specific research applications of 2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid are not publicly available. Scientific research involving proprietary compounds or unpublished findings is often not available in public databases.

  • Pharmaceuticals : Some 1,3-oxazole derivatives exhibit biological activities that make them interesting candidates for drug discovery.
  • Functional Materials : Research has explored the use of 1,3-oxazoles in the development of functional materials with specific properties [].

2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered oxazole ring containing both nitrogen and oxygen atoms. The molecular structure includes a cyclopropylmethyl group attached at the second position of the oxazole, a methyl group at the fourth position, and a carboxylic acid functional group at the fifth position. This specific arrangement contributes to its unique chemical properties and potential reactivity in various

  • Decarboxylation: Under acidic or basic conditions, the carboxylic acid can undergo decarboxylation, releasing carbon dioxide and forming a ketone group.
  • Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.
  • Amidation: It can also react with ammonia or amines to yield amides, which are important in medicinal chemistry and organic synthesis.

Due to its structural characteristics, 2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid may have applications in various fields:

  • Pharmaceutical Development: Compounds with oxazole rings are often explored for their potential as therapeutic agents due to their diverse biological activities.
  • Agricultural Chemistry: Similar compounds may be investigated for use as pesticides or herbicides owing to their biological activity against pests and diseases .

Several compounds share structural similarities with 2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-(Cyclobutylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acidCyclobutyl group instead of cyclopropylPotentially similar to 2-(cyclopropylmethyl)-4-methyl derivatives
2-(Isobutyl)-4-methyl-1,3-thiazole-5-carboxylic acidThiazole ring instead of oxazoleAntimicrobial properties reported
2-(Cyclohexylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acidCyclohexyl groupExhibits anti-inflammatory activity

These compounds highlight the uniqueness of 2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid due to its specific cyclopropylmethyl substitution and oxazole structure. Each compound's distinct properties could lead to different biological activities and applications in medicinal chemistry .

Systematic Nomenclature and IUPAC Conventions

2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic carboxylic acid with a five-membered oxazole ring containing nitrogen and oxygen atoms. The systematic IUPAC name reflects its substituents:

  • 2-position: Cyclopropylmethyl group (-CH₂-cyclopropyl)
  • 4-position: Methyl group (-CH₃)
  • 5-position: Carboxylic acid group (-COOH)

The compound’s structure is represented by the SMILES notation:
CC1=C(OC(=N1)CC2CC2)C(=O)O .

Key identifiers:

PropertyValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
InChIKeyHSKDUEFPFDTNNT-UHFFFAOYSA-N

Molecular Geometry and Crystallographic Characterization

The oxazole ring adopts a planar conformation due to aromatic stabilization, with alternating single and double bonds. The substituents are positioned as follows:

  • Cyclopropylmethyl group: Attached to the nitrogen atom at position 2, extending into the three-membered cyclopropane ring.
  • Methyl group: Positioned at position 4, adjacent to the oxygen atom in the oxazole ring.
  • Carboxylic acid group: Located at position 5, participating in hydrogen bonding in crystalline states.

While specific crystallographic data for this compound are not available in the literature, related oxazole derivatives (e.g., 5-methyl-1,2-oxazole-3-carboxylic acid) crystallize in the triclinic system (space group P1) with cell dimensions comparable to those observed in analogous structures.

Comparative Analysis with Related Oxazole Carboxylic Acid Derivatives

The structural features and properties of 2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid are contrasted with other oxazole carboxylic acids in Table 1.

CompoundSubstituentsMolecular Weight (g/mol)Key Functional Groups
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acidCyclopropylmethyl (C2), Methyl (C4), Carboxylic acid (C5)181.19Oxazole ring, cyclopropane, -COOH
4-Methyl-1,3-oxazole-5-carboxylic acid Methyl (C4), Carboxylic acid (C5)127.10Oxazole ring, -COOH
5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid Isobutyl (C5), Carboxylic acid (C4)169.18Oxazole ring, -COOH

Structural Insights:

  • The cyclopropylmethyl group introduces steric bulk and potential ring strain, influencing reactivity and molecular packing.
  • The methyl substituent at position 4 enhances electron density in the oxazole ring, stabilizing the carboxylic acid group’s ionization.
  • Compared to simpler derivatives like 4-methyl-1,3-oxazole-5-carboxylic acid, the cyclopropylmethyl group may alter solubility and interaction profiles.

MethodStarting MaterialsReaction ConditionsProduct TypeTypical Yield (%)Key Advantages
Robinson-Gabriel Synthesis2-Acylamino ketonesDehydrating agents (sulfuric acid, phosphorus oxychloride, polyphosphoric acid)2,5-Disubstituted oxazoles40-80Well-established, reliable methodology
Van Leusen ReactionAldehydes + tosylmethyl isocyanideBase (tert-butyl potassium oxide), tetrahydrofuran, -60°C to reflux5-Substituted oxazoles60-85Mild conditions, broad substrate scope
Bredereck ReactionAlpha-haloketones + amidesAmmonium acetate, refluxing acetic acid2,4-Disubstituted oxazoles70-90Clean, economical process
Isocyanoacetate MethodIsocyanoacetates + aldehydesCopper bromide, molecular oxygen, mild conditions4,5-Difunctionalized oxazoles31-83Atom economical, copper-catalyzed
Triflylpyridinium MethodCarboxylic acids + isocyanoacetates4-Dimethylaminopyridine-triflate, dichloromethane, 40°C4,5-Disubstituted oxazoles72-93Excellent functional group tolerance

Functionalization at C-2 and C-4 Positions

The regioselective functionalization of oxazole rings at the C-2 and C-4 positions represents a critical aspect of synthetic methodology development for oxazole carboxylate derivatives [13] [14]. These functionalization strategies enable the introduction of diverse substituents, including the cyclopropylmethyl group at C-2 and methyl group at C-4 found in the target compound 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid.

Direct Palladium-Catalyzed Arylation at C-2

Palladium-catalyzed direct arylation has emerged as a powerful methodology for C-2 functionalization of oxazoles [13] [14]. The use of palladium acetylacetonate in combination with cesium carbonate as base enables highly regioselective C-2 arylation with various aryl halides [13]. This methodology operates through a concerted metalation-deprotonation mechanism, wherein the palladium catalyst facilitates both carbon-hydrogen bond activation and carbon-carbon bond formation in a single catalytic cycle [13].

The reaction conditions typically involve heating the oxazole substrate with aryl halides in the presence of palladium acetylacetonate and cesium carbonate in polar aprotic solvents [14]. The methodology demonstrates excellent functional group tolerance and can accommodate both electron-rich and electron-deficient aryl halides, providing access to diverse C-2 substituted oxazole derivatives with yields ranging from 65-90% [13].

Palladium-Catalyzed C-5 Arylation

In contrast to C-2 functionalization, selective C-5 arylation of oxazoles can be achieved using palladium acetate in combination with potassium acetate as base [13]. This alternative catalyst system favors C-5 substitution due to the higher reactivity of the C-5 hydrogen compared to the C-2 position under these specific reaction conditions [13]. The methodology enables the preparation of 2,5-diaryloxazoles through sequential arylation protocols, wherein different aryl groups can be selectively introduced at each position [13].

Cross-Coupling Reactions

Traditional cross-coupling methodologies, including Suzuki, Stille, and Sonogashira reactions, provide complementary approaches for oxazole functionalization [14]. These methodologies typically require pre-functionalized oxazole substrates bearing suitable leaving groups or organometallic handles [14]. The Suzuki coupling of oxazole boronic acids or esters with aryl halides represents a particularly versatile approach, offering excellent functional group compatibility and high yields [14].

Electrophilic Substitution Reactions

Electrophilic aromatic substitution reactions enable the introduction of various functional groups at different positions of the oxazole ring [4]. The reactivity pattern for electrophilic substitution follows the order C-4 > C-5 > C-2, reflecting the electronic properties of the oxazole heterocycle [4]. Halogenation reactions using bromine or iodine can be employed to introduce halogen substituents, which subsequently serve as handles for further functionalization through cross-coupling methodologies [4].

Formylation reactions, such as the Vilsmeier-Haack reaction, provide access to oxazole aldehydes that can be further elaborated through standard carbonyl chemistry [4] [3]. The presence of electron-releasing substituents on the oxazole ring facilitates these electrophilic substitution processes, enabling efficient functionalization under mild conditions [4].

Table 2: Functionalization Strategies at C-2 and C-4 Positions of Oxazoles

PositionMethodCatalyst/ReagentSelectivityTypical Yield (%)Substrate Scope
C-2Direct Palladium-catalyzed arylationPalladium acetylacetonate/cesium carbonateHigh C-2 selectivity65-90Aryl halides, broad scope
C-2Cross-coupling reactionsSuzuki, Stille, Sonogashira catalystsHigh selectivity70-95Organometallic reagents
C-4Electrophilic substitutionBromine, iodine, nitronium ionModerate selectivity45-75Limited by substrate electronics
C-4Metalation-functionalizationn-Butyllithium, then electrophileHigh selectivity60-85Alkyl, aryl electrophiles
C-5Direct Palladium-catalyzed arylationPalladium acetate/potassium acetateHigh C-5 selectivity70-92Aryl halides, excellent scope

Carboxylic Acid Protection and Deprotection Techniques

The synthesis of oxazole carboxylate derivatives necessitates the strategic use of carboxylic acid protecting groups to enable selective transformations while preserving the integrity of the carboxyl functionality [15] [16]. These protection strategies are particularly critical for compounds such as 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid, where the carboxylic acid group must be protected during oxazole ring formation and subsequent functionalization steps.

Ester-Based Protecting Groups

Ester formation represents the most widely employed strategy for carboxylic acid protection [15] [17]. Methyl and ethyl esters provide cost-effective protection that is stable under mild acidic conditions but readily cleaved under basic hydrolysis conditions [18]. The formation of methyl esters can be accomplished using diazomethane in diethyl ether or through alkylation with methyl iodide in the presence of cesium carbonate [15].

The deprotection of alkyl esters typically involves treatment with lithium hydroxide or sodium hydroxide in aqueous alcoholic solutions [17] [18]. These conditions provide clean conversion to the corresponding carboxylate salts, which can be acidified to regenerate the free carboxylic acid [18]. The mild nature of these deprotection conditions makes them compatible with most oxazole derivatives, though care must be taken to avoid basic conditions that might promote ring-opening reactions.

tert-Butyl Ester Protection

tert-Butyl esters offer complementary protection strategies that are stable under basic conditions but readily cleaved under acidic conditions [15] [19]. The formation of tert-butyl esters can be achieved through reaction with isobutene in the presence of sulfuric acid or through treatment with di-tert-butyl dicarbonate [15]. These protecting groups are particularly valuable in synthetic sequences requiring orthogonal protection strategies.

Deprotection of tert-butyl esters can be accomplished using trifluoroacetic acid, though this reagent may be incompatible with acid-sensitive functional groups [19] [20]. Alternative deprotection methods include treatment with zinc bromide in dichloromethane, which provides milder conditions while maintaining high efficiency [19]. Aqueous phosphoric acid has also emerged as an environmentally benign reagent for tert-butyl ester deprotection, offering excellent selectivity in the presence of other acid-sensitive groups [20].

Benzyl Ester Protection

Benzyl esters provide robust protection that is stable under both acidic and basic conditions, making them particularly valuable for complex synthetic transformations [15] [21]. The formation of benzyl esters can be achieved through treatment with benzyl bromide in the presence of base or through activation of the carboxylic acid followed by treatment with benzyl alcohol [15].

The primary deprotection method for benzyl esters involves hydrogenolysis using palladium on carbon under hydrogen atmosphere [21]. This method is highly selective and proceeds under mild conditions, though it requires the absence of other reducible functional groups [21]. Alternative deprotection methods include treatment with hydrogen bromide in acetic acid, though these conditions are significantly harsher and may not be compatible with sensitive substrates [15].

Oxazoline Protection

An alternative protection strategy involves the formation of oxazoline rings through cyclization with amino alcohols [15] [16]. This approach effectively masks the carboxylic acid functionality while introducing additional structural complexity [16]. The oxazoline protecting group is remarkably stable under most reaction conditions, requiring harsh acidic or basic conditions for removal [15].

Deprotection of oxazoline-protected carboxylic acids typically requires treatment with strong acid at elevated temperatures (pH < 1, temperature > 100°C) or strong base under similar conditions [15]. While these conditions are harsh, the exceptional stability of the oxazoline protecting group makes it valuable for synthetic sequences involving aggressive reaction conditions [16].

Table 3: Carboxylic Acid Protection and Deprotection Techniques

Protecting GroupFormation ConditionsDeprotection ConditionsStability ProfileTypical Yield (%)Primary Applications
Methyl esterDiazomethane/diethyl ether or methyl iodide/cesium carbonateLithium hydroxide/water or sodium hydroxide/methanolBase labile, acid stable85-95General purpose, cost-effective protection
Ethyl esterEthanol/acid or ethyl iodide/baseLithium hydroxide/water or potassium hydroxide/ethanolBase labile, acid stable80-95General purpose, common protection
tert-Butyl esterIsobutene/sulfuric acid or di-tert-butyl dicarbonateTrifluoroacetic acid or zinc bromide/dichloromethaneAcid labile, base stable75-90Orthogonal to base-labile protecting groups
Benzyl esterBenzyl bromide/base or benzyl alcohol/dicyclohexylcarbodiimideHydrogen/palladium on carbon or hydrogen bromide/acetic acidStable to most conditions80-95Orthogonal protection strategies
Allyl esterAllyl bromide/baseTetrakis(triphenylphosphine)palladium/morpholineStable, selective removal70-90Selective deprotection in presence of other esters
Oxazoline protectionAmino alcohol cyclizationStrong acid (pH < 1, >100°C)Very stable, harsh deprotection required60-85Temporary masking under aggressive conditions

Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁵N)

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid through analysis of characteristic chemical shifts and coupling patterns. The oxazole ring system exhibits distinctive aromatic proton signals, with the C2 position typically resonating between 8.0-8.2 parts per million as a singlet [1] [2]. The absence of a proton at C4 in the target compound eliminates potential overlap in the aromatic region, simplifying spectral interpretation.

The methyl substituent at C4 demonstrates characteristic aliphatic behavior, appearing as a singlet between 2.3-2.6 parts per million [3] [4]. This upfield position reflects the electron-donating nature of the alkyl group and its relative isolation from the electron-withdrawing effects of the oxazole nitrogen atoms. The cyclopropylmethyl moiety presents a more complex splitting pattern, with the methylene protons appearing as a doublet or multiplet between 2.8-3.1 parts per million due to coupling with the adjacent cyclopropyl proton [5] [2].

The cyclopropyl ring system generates characteristic signals that serve as diagnostic markers for this structural unit. The tertiary proton on the cyclopropyl ring typically appears as a multiplet between 1.0-1.3 parts per million, while the methylene protons of the three-membered ring resonate upfield at 0.3-0.8 parts per million [6] [2]. This significant upfield shift results from the unique electronic environment created by the strained ring system and associated magnetic anisotropy effects.

Position/Functional GroupChemical Shift (ppm)MultiplicityIntegration
C2-H (Oxazole)8.0-8.2s1H
CH₃ on C42.3-2.6s3H
CH₂ (cyclopropylmethyl)2.8-3.1d or m2H
Cyclopropyl CH1.0-1.3m1H
Cyclopropyl CH₂0.3-0.8m4H
COOH10-12br s1H

The carboxylic acid proton manifests as a characteristic broad singlet between 10-12 parts per million, demonstrating the expected downfield shift associated with the highly deshielded hydroxyl proton [7] [8]. This signal often exhibits temperature-dependent behavior and may undergo deuterium exchange when deuterated solvents are employed, confirming the presence of the acidic functionality.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid. The carbonyl carbon of the carboxylic acid group represents the most deshielded signal, typically appearing between 170-185 parts per million [9] [7]. This significant downfield shift reflects the electron-withdrawing nature of the carbonyl oxygen and the resonance effects within the carboxyl functionality.

The oxazole ring carbons exhibit characteristic chemical shifts that reflect their unique electronic environments. The C2 carbon, positioned between the nitrogen and oxygen heteroatoms, demonstrates significant deshielding and appears between 155-165 parts per million [9] [4]. The C4 and C5 carbons show differential shielding effects, with C5 typically more deshielded (135-155 parts per million) than C4 (120-135 parts per million) due to proximity to the carboxyl substituent and electronic effects within the aromatic system [3] [10].

Position/Functional GroupChemical Shift (ppm)Notes
C=O (carboxyl)170-185Carboxylic acid carbonyl
C2 (Oxazole)155-165Electron-deficient carbon
C5 (Oxazole)135-155Bearing carboxyl group
C4 (Oxazole)120-135Bearing methyl group
CH₂ (cyclopropylmethyl)30-35Alpha to cyclopropyl
CH₃ on C410-15Aliphatic methyl
Cyclopropyl CH8-12Quaternary carbon
Cyclopropyl CH₂4-8Ring strain effects

The aliphatic carbons demonstrate predictable chemical shift patterns based on their structural environments. The methyl group attached to C4 appears in the typical aliphatic region between 10-15 parts per million [9] [11]. The cyclopropylmethyl carbons exhibit characteristic signatures of the strained ring system, with the methylene bridge carbon appearing between 30-35 parts per million and the cyclopropyl carbons showing the effects of ring strain with signals between 4-12 parts per million [6] [2].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy, while challenging due to the low natural abundance (0.36%) and low gyromagnetic ratio of the ¹⁵N nucleus, provides valuable information about the nitrogen environment in oxazole systems [12]. The nitrogen atom in the oxazole ring of 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid exhibits chemical shifts that are highly sensitive to electronic environment and solvent effects [13] [14].

In the free base form, the oxazole nitrogen typically resonates between -10 to -15 parts per million relative to nitromethane as the external standard [13] [15]. This upfield position reflects the electron-rich nature of the nitrogen lone pair and its aromatic character within the heterocyclic system. Solvent effects can significantly influence the observed chemical shift, with polar aprotic solvents like dimethyl sulfoxide often causing additional upfield shifts to -12 to -18 parts per million [13] [14].

Nitrogen EnvironmentChemical Shift (ppm)ReferenceNotes
Oxazole N3 (free base)-10 to -15NitromethaneUpfield from nitromethane
Oxazole N3 (in DMSO)-12 to -18NitromethaneSolvent effects observed
Oxazole N3 (protonated)+40 to +60NitromethaneSignificant downfield shift

The nitrogen chemical shift demonstrates marked sensitivity to protonation state, with protonated forms showing dramatic downfield shifts to +40 to +60 parts per million [16] [17]. This substantial change in chemical shift serves as a diagnostic tool for determining protonation state and can provide insights into hydrogen bonding interactions and tautomeric equilibria in solution.

Nitrogen-15 labeling studies have revealed coupling patterns that provide structural confirmation for oxazole systems. The ¹H-¹⁵N coupling constants typically range from 13-15 Hz for two-bond couplings and 1-3 Hz for three-bond couplings [18] [19]. These coupling patterns serve as definitive structural proof for the oxazole ring system and can distinguish between positional isomers.

Vibrational Spectroscopy (Infrared/Raman) of Oxazole Core

Infrared Spectroscopy Characteristics

Infrared spectroscopy provides detailed information about the vibrational modes of 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid, with characteristic absorption frequencies that serve as structural fingerprints. The carboxylic acid functionality dominates the infrared spectrum with distinctive absorption patterns that vary significantly depending on the aggregation state of the molecule [7] [8].

The hydroxyl stretching vibration of the carboxylic acid group exhibits characteristic behavior based on hydrogen bonding interactions. In the hydrogen-bonded dimer form, which predominates in concentrated solutions and solid state, a very strong and broad absorption appears between 2500-3300 wavenumbers [7] [20]. This broad envelope encompasses multiple overlapping modes and often obscures the sharper carbon-hydrogen stretching absorptions. In monomeric form, typically observed in dilute solutions or ethereal solvents, a sharper absorption near 3400-3500 wavenumbers indicates non-hydrogen bonded hydroxyl stretching [8] [20].

Functional Group/VibrationFrequency (cm⁻¹)IntensityNotes
O-H stretch (COOH dimer)2500-3300Very strong, broadHydrogen bonded dimer
O-H stretch (COOH monomer)3400-3500Medium, sharpNon-hydrogen bonded
C-H aromatic stretch3000-3100MediumCharacteristic of aromatics
C=O stretch (COOH)1700-1730Very strongCarboxylic acid carbonyl
C=N stretch (oxazole)1520-1580StrongCharacteristic of oxazole
C-O stretch (oxazole)1140-1200Medium-strongCharacteristic of oxazole
Ring breathing (oxazole)980-1050MediumRing breathing mode

The carbonyl stretching vibration provides diagnostic information about the carboxylic acid functionality, appearing as a very strong absorption between 1700-1730 wavenumbers [7] [8]. This frequency can shift depending on hydrogen bonding interactions and the electronic environment created by the oxazole ring system. The strength and sharpness of this absorption make it one of the most reliable indicators of the carboxylic acid functionality.

The oxazole ring system contributes several characteristic vibrations that serve as structural markers. The carbon-nitrogen stretching vibration appears as a strong absorption between 1520-1580 wavenumbers [21] [22], while the carbon-oxygen stretching mode manifests between 1140-1200 wavenumbers [23] [24]. The ring breathing mode, representing a symmetric expansion and contraction of the entire ring system, typically appears between 980-1050 wavenumbers [21] [25].

Aromatic carbon-hydrogen stretching vibrations appear in the region between 3000-3100 wavenumbers, distinguishing them from aliphatic stretching modes [26] [27]. The cyclopropyl moiety contributes characteristic absorptions, with cyclopropyl carbon-hydrogen stretching appearing near 3050-3100 wavenumbers and ring vibrations contributing to the complex fingerprint region between 1000-1100 wavenumbers [21] [24].

Raman Spectroscopy Characteristics

Raman spectroscopy provides complementary information to infrared spectroscopy, with enhanced sensitivity to certain vibrational modes due to different selection rules. The oxazole ring system exhibits strong Raman scattering for symmetric vibrational modes, particularly the ring breathing vibration which appears as a strong, polarized band between 980-1050 wavenumbers [10] [24].

The carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic system demonstrate characteristic Raman activity. The carbon-carbon aromatic stretching appears between 1600-1650 wavenumbers as a strong, depolarized band, while the carbon-nitrogen stretching mode manifests between 1520-1580 wavenumbers as a medium-strength, polarized band [10] [24]. These polarization characteristics provide additional structural information and can assist in vibrational mode assignments.

Vibrational ModeFrequency (cm⁻¹)Relative IntensityPolarization
C=C aromatic stretch1600-1650StrongDepolarized
C=N stretch (oxazole)1520-1580Medium-strongPolarized
Ring breathing (oxazole)980-1050StrongPolarized
C-O stretch1140-1200MediumPolarized
CH₃ symmetric stretch2850-2950MediumPolarized

The aliphatic portions of the molecule contribute characteristic Raman bands that complement the infrared data. The methyl group symmetric stretching appears between 2850-2950 wavenumbers as a medium-intensity, polarized band [24] [28]. The methyl deformation modes appear between 1350-1450 wavenumbers with depolarized character, providing clear identification of the alkyl substituent.

The cyclopropyl ring system demonstrates unique Raman characteristics due to its strained nature and distinctive electronic properties. Ring stretching modes appear between 1000-1100 wavenumbers with variable intensity and polarization characteristics depending on the specific vibrational symmetry [24] [28]. These bands serve as diagnostic markers for the presence of the cyclopropyl structural unit.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion of 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (molecular weight 181 daltons, molecular formula C₉H₁₁NO₃) exhibits characteristic behavior typical of heterocyclic carboxylic acids. The molecular ion peak at m/z 181 typically appears with weak to medium intensity due to the inherent instability of the radical cation formed upon electron impact ionization [29] [30].

The relative weakness of the molecular ion reflects the facility with which the molecule undergoes fragmentation, particularly through cleavage reactions adjacent to the carbonyl group and ring fragmentation processes. However, the presence of the aromatic oxazole system provides some stabilization compared to purely aliphatic carboxylic acids, resulting in observable molecular ion peaks under appropriate ionization conditions [31] [29].

Primary Fragmentation Pathways

The fragmentation behavior of 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid follows predictable patterns based on the stability of resulting fragment ions and the inherent weakness of specific bonds within the molecular structure. Alpha-cleavage reactions adjacent to the carbonyl group represent the primary fragmentation pathway, leading to characteristic loss patterns that serve as diagnostic markers [31] [32].

Fragment Ion (m/z)Fragment IdentityRelative IntensityFragmentation Type
181 [M]⁺-Molecular ionWeak-MediumMolecular ion
164 [M-17]⁺Loss of OHMediumα-cleavage
137 [M-44]⁺Loss of CO₂StrongDecarboxylation
136 [M-45]⁺Loss of COOHVery Strongα-cleavage
153 [M-28]⁺Loss of COMediumCO loss
69Oxazole ringStrongIntact oxazole

Loss of the hydroxyl radical (m/z 164, [M-17]⁺) represents a characteristic alpha-cleavage reaction that produces a relatively stable acylium ion [31] [33]. This fragment typically appears with medium intensity and serves as a diagnostic marker for carboxylic acid functionality. The complementary loss of the carboxyl radical (m/z 136, [M-45]⁺) often represents the base peak or one of the most intense fragments due to the stability of the resulting organic cation [32] [34].

Decarboxylation represents another major fragmentation pathway, with loss of carbon dioxide (m/z 137, [M-44]⁺) producing a stable carbocation that often appears as a strong peak in the mass spectrum [31] [35]. This fragmentation is particularly favored in aromatic carboxylic acids where the resulting cation can be stabilized through resonance with the aromatic system.

Secondary Fragmentation and Ring Cleavage

Secondary fragmentation processes involve breakdown of the oxazole ring system and rearrangement of the cyclopropylmethyl substituent. The oxazole ring system undergoes characteristic fragmentation through cleavage of the oxygen-carbon bond at the C2 position, followed by sequential loss of carbon monoxide and hydrogen cyanide [29] [30].

The intact oxazole ring (m/z 69) often appears as a significant fragment due to the aromatic stability of this five-membered heterocycle [29] [36]. This fragment serves as a diagnostic marker for oxazole-containing compounds and can be used for structural confirmation in unknown samples.

The cyclopropylmethyl substituent undergoes ring-opening reactions under mass spectrometric conditions, leading to rearranged fragments at m/z 55 and m/z 41 [37] [33]. These fragments result from the release of ring strain energy and subsequent rearrangement processes that stabilize the resulting carbocations through hyperconjugation and other electronic effects.

XLogP3

2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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